N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide, also known as VU0456810, is a small molecule inhibitor of the protein tyrosine phosphatase, PTPRZ. PTPRZ is a transmembrane protein that is highly expressed in the central nervous system and plays a role in regulating neural development and plasticity. VU0456810 has shown potential as a therapeutic agent for the treatment of neurological disorders such as multiple sclerosis, glioblastoma, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide involves inhibition of the protein tyrosine phosphatase, PTPRZ. PTPRZ plays a role in regulating neural development and plasticity by dephosphorylating key signaling molecules such as Fyn and STAT3. Inhibition of PTPRZ by N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide leads to enhanced remyelination in multiple sclerosis and inhibition of glioblastoma cell growth.
Biochemische Und Physiologische Effekte
N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide has been shown to have a number of biochemical and physiological effects related to its inhibition of PTPRZ. In addition to enhancing remyelination in multiple sclerosis and inhibiting glioblastoma cell growth, N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide has also been shown to enhance long-term potentiation in the hippocampus, a key process underlying learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide is its specificity for PTPRZ, which allows for targeted inhibition of this protein without affecting other signaling pathways. However, one limitation of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide. One area of interest is the development of more potent analogs of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide that could be more effective in inhibiting PTPRZ. Another area of interest is the investigation of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide as a therapeutic agent for other neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide and its effects on neural development and plasticity.
Synthesemethoden
The synthesis of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide involves a multi-step process starting with the reaction of 2-amino-4-methylquinazoline with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a series of reactions including acylation, reduction, and cyclization to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide has been the subject of numerous scientific studies investigating its potential as a therapeutic agent for neurological disorders. In a study published in the Journal of Medicinal Chemistry, N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide was found to inhibit the activity of PTPRZ in vitro and in vivo, leading to enhanced remyelination in a mouse model of multiple sclerosis. Another study published in the journal Cancer Research demonstrated that N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide could inhibit the growth of glioblastoma cells in vitro and in vivo by targeting PTPRZ.
Eigenschaften
CAS-Nummer |
13915-24-7 |
---|---|
Produktname |
N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide |
Molekularformel |
C16H11N5O6 |
Molekulargewicht |
369.29 g/mol |
IUPAC-Name |
N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C16H11N5O6/c1-9-17-14-5-3-2-4-13(14)16(23)19(9)18-15(22)10-6-11(20(24)25)8-12(7-10)21(26)27/h2-8H,1H3,(H,18,22) |
InChI-Schlüssel |
CECKDQJJCZIYTB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.